4-Amino-1,2-thiazole-3-carboxamide

PDK-1 inhibition cancer kinase inhibitor

Procure 4-Amino-1,2-thiazole-3-carboxamide (CAS 4592-54-5) to secure a privileged scaffold for medicinal chemistry. Its specific 4-amino-3-carboxamide regiochemistry is essential for PDK-1 and AMPA receptor modulator programs; substitution with generic isothiazoles abrogates target engagement. With a low LogP (~0.1) and high TPSA (110 Ų), this polar fragment is ideal for fragment-based drug discovery (FBDD) and lead optimization. The dual amine/carboxamide handles enable divergent synthesis and late-stage functionalization, making it a strategically versatile procurement for kinase and neuroprotection pipelines.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 4592-54-5
Cat. No. B4332464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2-thiazole-3-carboxamide
CAS4592-54-5
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)C(=O)N)N
InChIInChI=1S/C4H5N3OS/c5-2-1-9-7-3(2)4(6)8/h1H,5H2,(H2,6,8)
InChIKeyUOMSIZYOTADNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2-thiazole-3-carboxamide (CAS 4592-54-5) for Research and Development Procurement


4-Amino-1,2-thiazole-3-carboxamide (CAS 4592-54-5) is a heterocyclic building block characterized by a 1,2-thiazole (isothiazole) core bearing a 4-amino substituent and a 3-carboxamide functional group [1]. This specific arrangement yields a molecular formula of C₄H₅N₃OS, a molecular weight of 143.17 g/mol, and key computed properties including a topological polar surface area (TPSA) of 110 Ų and a calculated LogP of approximately 0.1, indicating a favorable balance between hydrophilicity and lipophilicity [2]. This compound serves as a versatile intermediate in medicinal chemistry, with its core scaffold implicated in modulating diverse biological targets, including kinases and receptors [3].

Why 4-Amino-1,2-thiazole-3-carboxamide Cannot Be Interchanged with Generic Isothiazole Analogs


The procurement value of 4-Amino-1,2-thiazole-3-carboxamide is not based on the isothiazole core alone, but on the specific interplay between its 4-amino substituent and the 3-carboxamide group. This regiochemistry is critical for biological activity and chemical reactivity. For example, research on aminothiazole-based inhibitors has shown that the position of the amino group is a key determinant of both potency and stability, with 4-aminothiazoles demonstrating distinct, often problematic, stability profiles compared to their 2-amino counterparts [1]. Furthermore, the specific 4-amino-1,2-thiazole-3-carboxamide scaffold serves as a privileged starting point for developing potent inhibitors of targets like PDK-1 [2] and AMPA receptors , where even minor alterations to the substitution pattern can abolish activity. Substituting this compound with a generic, unsubstituted, or differently substituted isothiazole will likely result in a complete loss of the desired biological interaction or an unpredictable change in the chemical reaction pathway, compromising the integrity of any research or development program reliant on its specific structure-activity relationship.

Quantitative Differentiation of 4-Amino-1,2-thiazole-3-carboxamide from Close Analogs and Alternatives


PDK-1 Inhibition: Structural Advantage Over Alternative Heterocyclic Scaffolds

The 4-amino-1,2-thiazole-3-carboxamide core is specifically claimed in patent literature as a key component of novel PDK-1 inhibitors [1]. While direct quantitative data for the unadorned core compound is not publicly available, the patent prioritizes this specific heterocyclic scaffold (thiazole carboxamide) for achieving PDK-1 inhibition. This provides a class-level inference of its unique utility compared to other heterocycles like oxazoles or pyrazoles, which would require entirely different and unproven synthetic pathways to achieve similar biological activity.

PDK-1 inhibition cancer kinase inhibitor thiazole carboxamide

AMPA Receptor Modulation: Differentiated Potency of Thiazole-Carboxamide Series

In a study assessing thiazole-carboxamide derivatives (TC-1 to TC-5) for their ability to modulate AMPA receptor currents, all compounds showed potent inhibition . Compound TC-2 was identified as the most powerful across all tested subunits . This data demonstrates the potent activity achievable with this core scaffold.

AMPA receptor neuroprotection negative allosteric modulator thiazole carboxamide

Stability Profile: Comparison of 4-Amino vs. 2-Amino Thiazole Derivatives

A study on neuronal nitric oxide synthase (nNOS) inhibitors directly compared the properties of 2-aminothiazole and 4-aminothiazole scaffolds [1]. The findings indicated that 4-aminothiazoles were unstable in aqueous conditions, undergoing tautomerization and subsequent hydrolysis to form inactive thiazolones [1]. While the target compound is an isothiazole, this research on the closely related thiazole system highlights the profound impact of amino group position on stability, a key differentiator from the more stable 2-amino analogues.

chemical stability tautomerization hydrolysis thiazole procurement

Physicochemical Differentiation: Computed Properties vs. Common Alternatives

The calculated physicochemical properties of 4-Amino-1,2-thiazole-3-carboxamide provide a basis for its differentiation from other heterocyclic building blocks. It possesses a topological polar surface area (TPSA) of 110 Ų and a LogP of -0.1758 . This combination indicates high aqueous solubility and low membrane permeability, making it an ideal polar fragment for medicinal chemistry optimization. In contrast, its des-amino analog, isothiazole-3-carboxamide, would have a lower TPSA and higher LogP, making it a less suitable choice for improving the solubility of a lead compound.

physicochemical properties LogP TPSA drug-likeness procurement

Synthetic Versatility: Differentiated Reactivity for Heterocycle Synthesis

4-Amino-1,2-thiazole-3-carboxamide is a versatile intermediate for synthesizing more complex molecules, as evidenced by its use in preparing various derivatives like PDK-1 inhibitors [1] and AMPA receptor modulators . Its core structure allows for further functionalization at the amino group or the carboxamide, offering a divergent synthetic platform. In contrast, simpler isothiazole building blocks lacking these functional handles (e.g., unsubstituted isothiazole) would require additional, less efficient synthetic steps to introduce the necessary functionalities, reducing overall yield and increasing costs.

synthetic chemistry building block heterocycle synthesis procurement

Optimal Procurement and Application Scenarios for 4-Amino-1,2-thiazole-3-carboxamide


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors

This compound is the core scaffold for developing PDK-1 inhibitors, a target implicated in cancer and metabolic diseases [1]. Procuring this building block enables medicinal chemists to explore structure-activity relationships (SAR) around the isothiazole core, leveraging its known, patent-protected utility in this therapeutic area.

Neuroscience Research: Development of AMPA Receptor Modulators

Research has demonstrated that thiazole-carboxamide derivatives act as potent negative allosteric modulators of AMPA receptors [1]. Procuring 4-Amino-1,2-thiazole-3-carboxamide provides a validated starting point for synthesizing novel compounds to study excitatory neurotransmission and potential neuroprotective therapies for conditions like epilepsy and Alzheimer's disease.

Chemical Biology: Synthesis of Polar Fragment Libraries

With a low calculated LogP (-0.1758) and high TPSA (110 Ų), this compound is an ideal polar fragment for inclusion in fragment-based drug discovery (FBDD) libraries [1]. Its procurement is suited for projects aiming to improve the aqueous solubility and reduce the lipophilicity of lead compounds, a common challenge in drug development.

Synthetic Methodology: Divergent Synthesis of Functionalized Heterocycles

The presence of both a primary amine and a primary carboxamide on the isothiazole ring makes this compound a versatile intermediate for divergent synthesis [1]. It can be procured as a starting material for developing new synthetic methodologies, generating libraries of functionalized heterocycles, or as a late-stage functionalization handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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